4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
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Overview
Description
4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is a complex organic compound with the empirical formula C16H14ClNO3S and a molecular weight of 335.81 g/mol This compound is notable for its unique structure, which includes a chlorophenyl group, an amino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with 2-oxoethyl thiomethyl benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
- 4-[({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
- 4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
Uniqueness
4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with biological targets are desired .
Properties
IUPAC Name |
4-[[2-(4-chloroanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-13-5-7-14(8-6-13)18-15(19)10-22-9-11-1-3-12(4-2-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYAJBDQRAVERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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